2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand, named 1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone O-methyl oxime, is prepared by reacting 3-bromo-2-hydroxybenzaldehyde with 4-aminoacetophenone in the presence of methanol.
Condensation Reaction: The prepared Schiff base ligand is then reacted with 2-(3-methoxyphenyl)-1,3-benzoxazole-5-amine in a methanol solution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the imine group to an amine.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced imine derivatives.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Medicine: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymes.
Pathways Involved: It can participate in redox reactions, affecting cellular oxidative stress levels and potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxy-4-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol: Similar structure with a triazole moiety instead of a benzoxazole.
1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone O-methyl oxime: The Schiff base ligand used in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H17BrN2O3 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-bromo-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-8-15(21(26)18(23)9-13)12-24-16-6-7-20-19(11-16)25-22(28-20)14-4-3-5-17(10-14)27-2/h3-12,26H,1-2H3 |
InChI Key |
UGNFDYDGQHGOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.